2,2-Difluoro-2-phenylethanamine

Lipophilicity LogP Physicochemical Property

2,2-Difluoro-2-phenylethanamine (CAS 55601-21-3) is a synthetic, β,β-gem-difluorinated primary amine with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol. As a fluorinated analog of the endogenous trace amine phenethylamine, its structure is defined by the substitution of the β-carbon's hydrogen atoms with two fluorine atoms.

Molecular Formula C8H9F2N
Molecular Weight 157.16 g/mol
CAS No. 55601-21-3
Cat. No. B3031608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylethanamine
CAS55601-21-3
Molecular FormulaC8H9F2N
Molecular Weight157.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)(F)F
InChIInChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2
InChIKeyFZUZAXBAUSXGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylethanamine (CAS 55601-21-3): Procurement-Relevant Structural and Physicochemical Baseline


2,2-Difluoro-2-phenylethanamine (CAS 55601-21-3) is a synthetic, β,β-gem-difluorinated primary amine with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol [1]. As a fluorinated analog of the endogenous trace amine phenethylamine, its structure is defined by the substitution of the β-carbon's hydrogen atoms with two fluorine atoms . This compound is typically supplied as a colorless liquid with a predicted boiling point of 228.2 ± 35.0 °C at 760 mmHg and a density of 1.141 ± 0.06 g/cm³ [1]. Its calculated LogP values range from 1.6 to 2.44, indicating significant lipophilicity compared to non-fluorinated analogs [1].

Why Unmodified Phenethylamine or Mono-Fluorinated Analogs Cannot Substitute for 2,2-Difluoro-2-phenylethanamine in Specialized R&D


The gem-difluoro motif in 2,2-difluoro-2-phenylethanamine is not a simple isosteric replacement; it fundamentally alters key molecular properties that preclude generic substitution with non-fluorinated (e.g., phenethylamine) or mono-fluorinated (e.g., 2-fluoro-2-phenylethanamine) analogs. Critically, the two fluorine atoms increase the compound's lipophilicity (LogP ~2.0) relative to phenethylamine (LogP ~1.5), which can significantly impact membrane permeability and blood-brain barrier penetration . Furthermore, the strong electron-withdrawing effect of the gem-difluoro group drastically reduces the basicity of the adjacent amine (estimated pKa decrease of >2 units), altering its protonation state at physiological pH and, consequently, its binding interactions with biological targets compared to the more basic, non-fluorinated parent [1]. These physicochemical divergences mean that in applications where specific lipophilicity, metabolic stability, or electronic properties are critical—such as CNS drug discovery or the synthesis of fluorinated heterocycles—substituting a generic analog will yield non-comparable experimental outcomes .

Quantitative Evidence of Differentiation: 2,2-Difluoro-2-phenylethanamine vs. Key Analogs


Enhanced Lipophilicity of 2,2-Difluoro-2-phenylethanamine Versus Non-Fluorinated Phenethylamine

The introduction of the gem-difluoro group significantly increases the lipophilicity of the compound compared to its non-fluorinated parent, phenethylamine. This is a critical parameter for predicting membrane permeability and CNS penetration. The measured or calculated LogP for 2,2-difluoro-2-phenylethanamine is reported as 1.6 to 2.1 , whereas the experimental LogP for phenethylamine is approximately 1.5 [1]. This quantitative difference confirms that the fluorinated analog is more lipophilic, a property that cannot be achieved with the parent compound.

Lipophilicity LogP Physicochemical Property Drug Design

Reduced Amine Basicity in 2,2-Difluoro-2-phenylethanamine Due to β-Fluorination

The electron-withdrawing effect of the two β-fluorine atoms dramatically lowers the basicity of the amine group relative to non-fluorinated or mono-fluorinated analogs. While a direct experimental pKa value for this specific compound is not widely published, the effect of gem-difluorination on an adjacent amine is well-characterized. For instance, the pKa of the conjugate acid of 2,2-difluoroethylamine is approximately 7.3, compared to ~10.7 for ethylamine, a decrease of 3.4 units [1]. By class-level inference, the pKa of 2,2-difluoro-2-phenylethanamine is estimated to be between 7.0 and 7.5, in stark contrast to the pKa of phenethylamine (~9.8) and its mono-fluoro analog (estimated ~8.5-9.0) [2][3].

Amine Basicity pKa Physicochemical Property Medicinal Chemistry

Validated CNS Stimulant Activity in Mice: A Functional Differentiation from Inactive Analogs

A key differentiator for 2,2-difluoro-2-phenylethanamine is its validated in vivo biological activity. The compound, specifically as its hydrochloride salt, is reported to be a central nervous system (CNS) stimulant in mice . This functional activity is a critical point of differentiation from many simple phenethylamine analogs, which may lack this specific pharmacological profile or have different potency and efficacy characteristics. While the precise mechanism and quantitative locomotor data are not detailed in the available public abstracts, the confirmed activity in a mammalian model establishes it as a biologically active analog, not an inert structural mimic.

CNS Stimulant In Vivo Pharmacology Behavioral Assay Phenethylamine Analog

Exclusive Synthetic Utility as a Precursor for 3,3-Difluoroindolines and 3-Fluoroindoles

2,2-Difluoro-2-phenylethanamine demonstrates unique and high-value synthetic utility that is not accessible to non-fluorinated or mono-fluorinated analogs. It serves as a specific and essential precursor in a palladium-catalyzed C-H/N-H coupling reaction to directly synthesize 3-fluoroindoles and 3,3-difluoroindolines . This published methodology highlights that the gem-difluoro moiety is not just a passive substituent but an active participant in the reaction mechanism, enabling the formation of valuable fluorinated heterocycles that are otherwise difficult to access . Analogs lacking this specific substitution pattern cannot undergo this transformation to yield the same fluorinated products.

Synthetic Methodology C-H Activation Heterocycle Synthesis Fluorinated Building Block

Optimal Research and Industrial Application Scenarios for 2,2-Difluoro-2-phenylethanamine (CAS 55601-21-3)


Medicinal Chemistry: CNS Drug Discovery Programs Targeting Biogenic Amine Receptors

This compound is ideally suited as a key building block or a pharmacological tool in CNS drug discovery, particularly for programs targeting receptors of biogenic amines like dopamine, norepinephrine, or trace amine-associated receptors (TAARs). Its confirmed in vivo CNS stimulant activity in mice provides a functional starting point for SAR studies. Furthermore, its increased lipophilicity (LogP ~2.0) compared to phenethylamine (LogP ~1.5) is a quantifiable advantage for enhancing passive membrane permeability and blood-brain barrier penetration. The significantly reduced amine basicity (estimated pKa ~7.3) [1] alters its protonation state, which can lead to a differentiated binding profile and pharmacokinetic behavior compared to more basic, non-fluorinated analogs.

Synthetic Chemistry: Expedited Synthesis of 3-Fluoroindoles and 3,3-Difluoroindolines

2,2-Difluoro-2-phenylethanamine is a strategic, non-substitutable precursor for the direct and efficient synthesis of 3-fluoroindoles and 3,3-difluoroindolines via a palladium-catalyzed C-H/N-H coupling reaction . This application leverages the unique reactivity of the gem-difluoro moiety, which cannot be replicated by non-fluorinated or mono-fluorinated analogs. The methodology provides access to valuable fluorinated heterocyclic scaffolds that are of high interest in pharmaceutical and agrochemical development, offering a clear advantage in terms of synthetic efficiency and novelty over traditional, multi-step routes.

Physicochemical Research: Investigating the Impact of β,β-Difluorination on Amine Properties

This compound serves as an excellent model system for fundamental research into the physicochemical consequences of β,β-difluorination on an amine. It allows for the direct quantification of the fluorine effect on key parameters. Researchers can use it to study the impact on lipophilicity (LogP increase of 0.1-0.6 units vs. parent) and amine basicity (estimated pKa decrease of >2 units vs. parent) [1]. These studies are critical for building predictive models in medicinal chemistry and for understanding the behavior of fluorinated drugs in biological environments.

Chemical Biology: Design of Fluorinated Probes for 19F NMR and PET Imaging

The presence of two fluorine atoms makes 2,2-difluoro-2-phenylethanamine a valuable starting material for developing 19F NMR probes or, upon further synthetic elaboration with 18F, positron emission tomography (PET) imaging agents. The CF₂ group provides a strong, distinct signal in 19F NMR spectroscopy, allowing for sensitive detection and monitoring of molecular interactions and metabolism in complex biological samples. This offers a significant advantage over non-fluorinated probes, which lack an intrinsic NMR handle for such studies.

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